Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate
Description
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate (CAS: 1565672-01-6) is a fluorinated azetidine derivative with the molecular formula C₇H₁₀F₃NO₂ and a molecular weight of 197.16 g/mol . Its structure features a rigid azetidine ring substituted with a trifluoroethyl group at the nitrogen atom and a methyl ester at the 2-position. The compound is explicitly designated for industrial or scientific research purposes, excluding medical or diagnostic applications . Key physicochemical properties, such as boiling point, density, and solubility, remain undocumented in available sources, highlighting a gap in current data .
Properties
Molecular Formula |
C7H10F3NO2 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C7H10F3NO2/c1-13-6(12)5-2-3-11(5)4-7(8,9)10/h5H,2-4H2,1H3 |
InChI Key |
ALXWMMSELAKYLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN1CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate involves several steps. One common method includes the reaction of 2,2,2-trifluoroethylamine with an appropriate azetidine precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoroethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of inert atmospheres. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group imparts unique electronic properties to the molecule, which can influence its reactivity and binding affinity to various biological targets. The azetidine ring structure also plays a crucial role in its activity, potentially interacting with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives
(2R,S)-2-Benzyl-1-(9-fluorenylmethoxy)carbonyl-2-carboxyazetidine (Compound 8)
- Structural Differences : This derivative contains a benzyl group at the 2-position and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen, contrasting with the trifluoroethyl and methyl ester groups in the target compound .
- Synthesis: Synthesized via hydrolysis of a methyl ester intermediate using NaOH in methanol , whereas the trifluoroethyl-substituted azetidine likely requires specialized fluorination steps (e.g., nucleophilic substitution with trifluoroethyl halides).
- Applications : The Fmoc group suggests use in peptide synthesis, while the trifluoroethyl variant’s rigidity and fluorine content may favor applications in materials science or catalysis .
Fluorinated Triazine-Based Herbicides
Examples include triflusulfuron methyl ester and metsulfuron methyl ester :
| Compound | Core Structure | Key Substituents | Application |
|---|---|---|---|
| Triflusulfuron methyl ester | Triazine + benzoate | Trifluoroethoxy, sulfonylurea | Herbicide |
| Target compound | Azetidine | Trifluoroethyl, methyl ester | Research/Industrial |
Fluorinated Pharmaceuticals
Fluorine is prevalent in drugs like Sitagliptin (trifluorophenyl group) and Celecoxib (trifluoromethyl group) for metabolic stability and lipophilicity .
- Azetidine vs. Other Heterocycles : The azetidine ring’s conformational restraint may improve target binding compared to flexible chains in some drugs. However, the trifluoroethyl group’s steric and electronic effects differ from aromatic fluorine in pharmaceuticals .
- Applications: Unlike drugs, the target compound is non-medical, emphasizing its role as a synthetic intermediate or fluorinated building block .
Key Research Findings and Data Gaps
Stability and Reactivity
- The trifluoroethyl group’s electron-withdrawing nature likely increases the azetidine ring’s susceptibility to nucleophilic attack compared to non-fluorinated analogs (e.g., 2-benzylazetidine derivatives) .
- The methyl ester may hydrolyze under basic conditions, similar to intermediates in , but the trifluoroethyl group could slow this process due to steric hindrance .
Industrial vs. Pharmaceutical Relevance
- While fluorinated pharmaceuticals prioritize bioavailability and toxicity profiles, the target compound’s industrial designation suggests focus on purity, yield, and scalability .
Q & A
Q. What are the established synthetic routes for Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate, and what analytical methods validate its purity and structure?
Answer: The synthesis typically involves multi-step reactions, including azetidine ring formation and functionalization. For example:
- Azetidine ring construction : Cyclization of precursors like β-lactams or via [3+1] annulation strategies, as seen in analogous azetidine syntheses .
- Trifluoroethylation : Introduction of the 2,2,2-trifluoroethyl group using trifluoroethyl halides or via palladium-catalyzed cross-coupling (e.g., C–O bond formation, as in ).
- Esterification : Final carboxylate protection as a methyl ester.
Q. Validation methods :
Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?
Answer: The 2,2,2-trifluoroethyl group enhances:
- Lipophilicity : Measured via logP values (computational tools like MarvinSketch or experimental shake-flask methods).
- Metabolic stability : The strong C–F bonds resist oxidative degradation, as observed in pharmacokinetic studies of similar trifluoroethylated compounds.
- Electron-withdrawing effects : Modulate pKa of the azetidine nitrogen, impacting solubility and reactivity (studied via titration or computational DFT).
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s conformational flexibility and target binding?
Answer:
- Molecular dynamics (MD) simulations : Analyze azetidine ring puckering and trifluoroethyl group orientation in solvent (e.g., explicit water models).
- Docking studies : Screen against targets like enzymes or receptors (e.g., using AutoDock Vina or Schrödinger Suite).
- Quantum mechanical (QM) calculations : Optimize geometry and calculate electrostatic potential surfaces (Gaussian 16 at B3LYP/6-31G* level).
Q. Key findings :
Q. How can researchers resolve contradictions in bioactivity data across studies?
Answer: Contradictions may arise from:
- Purity variations : Impurities (e.g., residual solvents or byproducts) affect assay results. Mitigate via orthogonal purification (prep-HPLC, recrystallization).
- Assay conditions : pH, solvent (DMSO vs. aqueous buffer), or temperature alter activity. Standardize protocols (e.g., NIH/NCGC guidelines).
- Target promiscuity : Use counter-screens or selectivity panels to rule off-target effects.
Case study : A 2024 study resolved discrepancies in IC values by correlating purity (HPLC) with activity in kinase assays.
Q. What methodologies assess the compound’s stability under physiological and storage conditions?
Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), or hydrolytic conditions (pH 1–13) to identify degradation pathways.
- LC-MS/MS : Monitor degradation products (e.g., ester hydrolysis to carboxylic acid).
- Long-term storage : Stability in anhydrous DMSO at -80°C vs. aqueous buffers (data loggers track temperature/humidity).
Key result : The methyl ester moiety is prone to hydrolysis in aqueous media, requiring inert storage.
Q. How can researchers optimize synthetic yield and scalability for this compound?
Answer:
- Design of Experiments (DoE) : Screen parameters (temperature, catalyst loading) via platforms like Chemspeed.
- Flow chemistry : Improve trifluoroethylation efficiency using continuous reactors (e.g., palladium-catalyzed steps in ).
- Green chemistry : Replace hazardous solvents (DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF.
Example : A 2025 study achieved 78% yield via flow-based trifluoroethylation, reducing reaction time from 24h to 2h.
Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetic (PK) profile?
Answer:
- In vitro :
- Microsomal stability assays (human/rat liver microsomes).
- Caco-2 permeability studies for intestinal absorption.
- In vivo :
- Rodent PK studies with LC-MS/MS quantification (plasma/tissue distribution).
- Metabolite identification via high-resolution MS (e.g., Q-TOF).
Note : The trifluoroethyl group reduces CYP-mediated metabolism, extending half-life in murine models.
Q. Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
